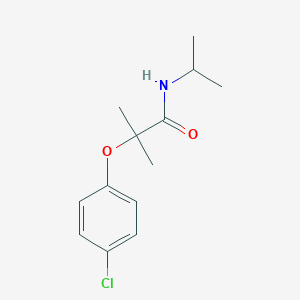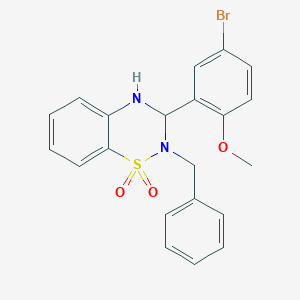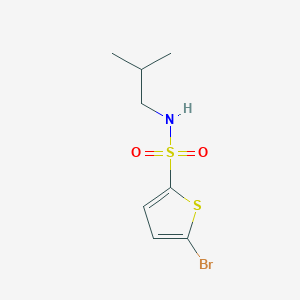
2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide is an organic compound that belongs to the class of chlorophenoxy compounds. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. The compound is characterized by the presence of a chlorophenoxy group attached to a propanamide backbone, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide typically involves the reaction of 4-chlorophenol with isopropylamine and 2-methylpropanoyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Step 1: 4-chlorophenol is reacted with 2-methylpropanoyl chloride in the presence of a base such as pyridine to form 2-(4-chlorophenoxy)-2-methylpropanoic acid.
Step 2: The resulting acid is then reacted with isopropylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
化学反应分析
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in microorganisms, resulting in antimicrobial effects.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-(4-chlorophenoxy)propionic acid: Another chlorophenoxy compound with herbicidal properties.
4-chlorophenoxyacetic acid: A compound used in the synthesis of various agrochemicals.
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a chlorophenoxy group with an isopropyl and methyl-substituted propanamide backbone makes it a versatile compound for various applications.
属性
分子式 |
C13H18ClNO2 |
|---|---|
分子量 |
255.74 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-2-methyl-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C13H18ClNO2/c1-9(2)15-12(16)13(3,4)17-11-7-5-10(14)6-8-11/h5-9H,1-4H3,(H,15,16) |
InChI 键 |
GVCTUJJQCNIZCJ-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
规范 SMILES |
CC(C)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B297008.png)
![Ethyl 2-[({3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]benzoate](/img/structure/B297010.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide](/img/structure/B297011.png)
![N-allyl-2-({[3,4-dichloro(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B297015.png)
![N-[1,1'-biphenyl]-2-yl-2-[4-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297016.png)

![N-(3-ethoxypropyl)-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B297019.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B297020.png)
![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide](/img/structure/B297021.png)
![2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B297022.png)
![2-{2,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297024.png)


![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297031.png)
